N-[(4-Fluorophenyl)methyl]-4-[(6-methyl-3-oxo-2,3-dihydropyridazin-4-YL)methyl]benzene-1-sulfonamide
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Overview
Description
N-[(4-Fluorophenyl)methyl]-4-[(6-methyl-3-oxo-2,3-dihydropyridazin-4-YL)methyl]benzene-1-sulfonamide is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-Fluorophenyl)methyl]-4-[(6-methyl-3-oxo-2,3-dihydropyridazin-4-YL)methyl]benzene-1-sulfonamide typically involves multiple steps:
Formation of the Pyridazinone Moiety: The pyridazinone ring can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones under acidic conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic aromatic substitution reaction, where a fluorobenzene derivative reacts with a suitable nucleophile.
Sulfonamide Formation: The final step involves the reaction of the intermediate with a sulfonyl chloride in the presence of a base to form the sulfonamide linkage.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[(4-Fluorophenyl)methyl]-4-[(6-methyl-3-oxo-2,3-dihydropyridazin-4-YL)methyl]benzene-1-sulfonamide undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted sulfonamides.
Scientific Research Applications
N-[(4-Fluorophenyl)methyl]-4-[(6-methyl-3-oxo-2,3-dihydropyridazin-4-YL)methyl]benzene-1-sulfonamide has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of inflammatory diseases and cancer.
Industry: Utilized in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of N-[(4-Fluorophenyl)methyl]-4-[(6-methyl-3-oxo-2,3-dihydropyridazin-4-YL)methyl]benzene-1-sulfonamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may bind to enzymes or receptors, altering their activity.
Pathways Involved: It can modulate signaling pathways, leading to changes in cellular processes such as apoptosis, cell proliferation, or inflammation.
Comparison with Similar Compounds
Similar Compounds
- N-[(4-Chlorophenyl)methyl]-4-[(6-methyl-3-oxo-2,3-dihydropyridazin-4-YL)methyl]benzene-1-sulfonamide
- N-[(4-Bromophenyl)methyl]-4-[(6-methyl-3-oxo-2,3-dihydropyridazin-4-YL)methyl]benzene-1-sulfonamide
Uniqueness
N-[(4-Fluorophenyl)methyl]-4-[(6-methyl-3-oxo-2,3-dihydropyridazin-4-YL)methyl]benzene-1-sulfonamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to form hydrogen bonds, making it a valuable molecule in drug design and other applications.
Properties
IUPAC Name |
N-[(4-fluorophenyl)methyl]-4-[(3-methyl-6-oxo-1H-pyridazin-5-yl)methyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FN3O3S/c1-13-10-16(19(24)23-22-13)11-14-4-8-18(9-5-14)27(25,26)21-12-15-2-6-17(20)7-3-15/h2-10,21H,11-12H2,1H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVLLQSAJZMEKGG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NNC(=O)C(=C1)CC2=CC=C(C=C2)S(=O)(=O)NCC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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